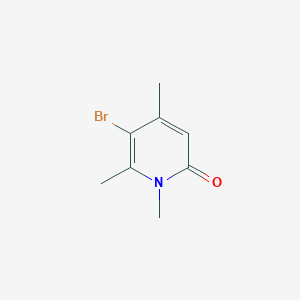
1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones This compound features a piperidine ring substituted with a 3-fluoro-5-methoxyphenyl group at the nitrogen atom and a ketone group at the 4-position
Preparation Methods
The synthesis of 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxybenzaldehyde and piperidine.
Reaction Conditions: The key step involves the formation of the piperidinone ring through a cyclization reaction. This can be achieved using a variety of methods, including
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the biological activity of piperidinone derivatives, including their potential as enzyme inhibitors or receptor modulators.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels.
Pathways Involved: The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel activity. The exact mechanism would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one can be compared with other similar compounds:
1-(3-Methoxyphenyl)piperidin-4-one: This compound lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
1-(3-Fluorophenyl)piperidin-4-one: This compound lacks the methoxy group, which may influence its solubility and interaction with biological targets.
1-(4-Methoxyphenyl)piperidin-4-one: This compound has the methoxy group at a different position, which can alter its chemical and biological properties.
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)piperidin-4-one |
InChI |
InChI=1S/C12H14FNO2/c1-16-12-7-9(13)6-10(8-12)14-4-2-11(15)3-5-14/h6-8H,2-5H2,1H3 |
InChI Key |
FRRVUQFJKGHTMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(=O)CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


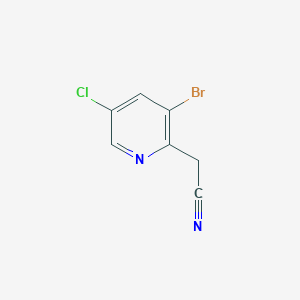
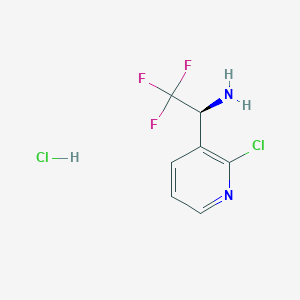


![Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-](/img/structure/B13031778.png)
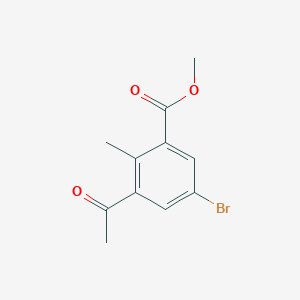
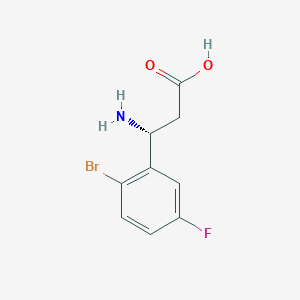
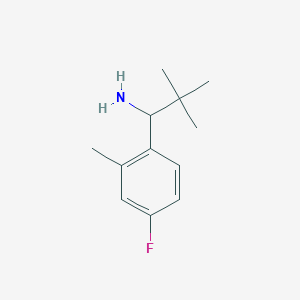
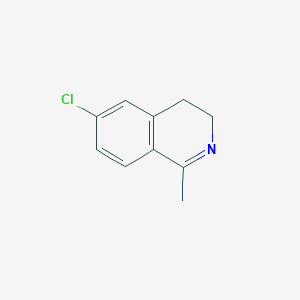
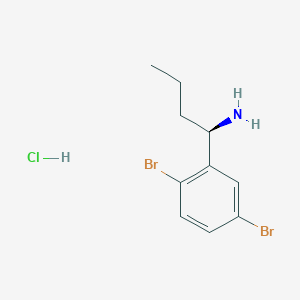
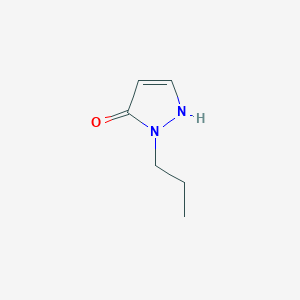
![1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13031810.png)
